molecular formula C6H12N2O3 B7858186 Ethyl 2-[(aminocarbonyl)amino]propanoate

Ethyl 2-[(aminocarbonyl)amino]propanoate

Cat. No.: B7858186
M. Wt: 160.17 g/mol
InChI Key: HGDOLIJGEQXYNT-UHFFFAOYSA-N
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Description

Ethyl 2-[(aminocarbonyl)amino]propanoate is an organic compound with the molecular formula C6H12N2O3 and a molecular weight of 160.17 g/mol . Its structure features both an ester (ethyl propanoate) functional group and a urea-like (aminocarbonyl)amino moiety. This combination of functional groups makes it a valuable intermediate for researchers in synthetic organic chemistry. The presence of the urea derivative is of particular interest in medicinal chemistry and pharmacology, as this structural motif is found in a wide range of biologically active molecules and pharmaceuticals. Scientists can utilize this compound in the synthesis of more complex target molecules, leveraging the reactivity of both the ester and the substituted urea group. Potential research applications include the development of enzyme inhibitors, molecular probes, and the exploration of structure-activity relationships (SAR) in drug discovery projects. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

ethyl 2-(carbamoylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3-11-5(9)4(2)8-6(7)10/h4H,3H2,1-2H3,(H3,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDOLIJGEQXYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Diversity and Functional Group Impact

The substituent at position 2 of the ethyl propanoate backbone determines chemical behavior. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties Applications References
Ethyl 2-(hexylcarbamoyloxy)propanoate Hexylcarbamoyloxy (-OCONHC₆H₁₃) C₁₂H₂₃NO₄ 245.32 Not reported Urethane bond; undergoes lipase-catalyzed transamidation Model compound for industrial urethanes
Ethyl 2-[N-(tert-butylsulfonyl)amino]propanoate N-(tert-butylsulfonyl)amino C₁₄H₁₉NO₄S 297.37 Not reported Forms hydrogen-bonded dimers; crystallizes in P21/c space group Intermediate in asymmetric synthesis
Ethyl 2-(4-aminopyrazol-1-yl)propanoate 4-Aminopyrazolyl C₈H₁₃N₃O₂ 183.21 Not reported Bioactive heterocyclic moiety; potential pharmacological activity Drug discovery intermediates
Ethyl 2-aminooxy-2-methylpropanoate Aminooxy (-ONH₂) and methyl C₆H₁₃NO₃ 147.17 Not reported Oxime-forming reactivity; used in chelating ligand synthesis Coordination chemistry
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate Complex aryl and carbamate groups C₂₁H₂₄N₂O₆ 400.42 Not reported Multifunctional substituents; high molecular weight Peptide mimetics or enzyme inhibitors

Key Trends and Distinctions

Reactivity: Urethane vs. Urea: Ethyl 2-(hexylcarbamoyloxy)propanoate (carbamate) undergoes enzymatic transamidation due to its labile urethane bond , whereas the target compound’s urea group (-NHCONH₂) may exhibit higher stability and hydrogen-bonding capacity. Sulfonamide Stability: Ethyl 2-[N-(tert-butylsulfonyl)amino]propanoate’s sulfonamide group enhances crystallinity and dimer formation via hydrogen bonding .

Physical Properties: Melting Points: Aromatic analogs like 5,7-dihydroxy-3-(2-cyano-2-ethoxycarbonyl ethenyl)amino-2H-1-benzopyran-2-one (b) exhibit high melting points (>270°C) due to planar aromatic systems . Aliphatic derivatives (e.g., ) lack such rigidity and often have lower melting points.

Biological Relevance: Heterocyclic Moieties: Ethyl 2-(4-aminopyrazol-1-yl)propanoate’s pyrazole group is linked to kinase inhibition and antimicrobial activity . Trifluorinated Derivatives: Ethyl 2-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]propanoate () shows enhanced metabolic stability and bioavailability due to fluorine substitution .

Preparation Methods

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
AlkylationSN_N2, urea coupling60–70Simple reagentsLow yields due to elimination
Reductive AminationRed. amination, EDC coupling70–80Mild conditionsRequires coupling agents
MitsunobuMitsunobu, deprotection65–75Stereochemical controlMulti-step, costly reagents
IsocyanatePhosgene, ammonia quenching80–90High efficiencyHazardous intermediates
Gabriel SynthesisPhthalimide, deprotection65–70High purityLengthy deprotection steps

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-[(aminocarbonyl)amino]propanoate, and how can reaction conditions be optimized for yield?

A two-step synthesis is typically employed:

  • Step 1 : Esterification of 2-aminopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester.
  • Step 2 : Urea formation via carbamoylation using an isocyanate or carbodiimide-mediated coupling (e.g., EDC/HOBt) to introduce the aminocarbonyl group. Optimization strategies include:
  • Using anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
  • Temperature control (0–5°C during coupling to suppress side reactions).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (70–85%) are achieved by stoichiometric balancing of reagents .

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for ester CH₂, δ 6.5–7.0 ppm for urea NH) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) confirm structural integrity .
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (urea C=O) and ~1730 cm⁻¹ (ester C=O) validate functional groups.
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%), while ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 190.1) .

Q. How can researchers mitigate hydrolysis of the ester group during storage?

  • Store at –20°C in anhydrous conditions (desiccated environment).
  • Use stabilizers like 1% (v/v) triethylamine in aprotic solvents (e.g., DMSO) to neutralize acidic byproducts.
  • Conduct periodic stability assays via HPLC to monitor degradation .

Advanced Research Questions

Q. How does the urea functional group influence interactions with biological targets?

The urea moiety enables dual hydrogen bonding with enzymatic active sites (e.g., kinases or proteases), enhancing binding affinity. For example:

  • Kinase inhibition : Urea NH groups form hydrogen bonds with ATP-binding pocket residues (e.g., backbone carbonyls of hinge regions).
  • Selectivity : Substituent modifications (e.g., aryl vs. alkyl groups) alter steric and electronic interactions, as seen in comparative studies of similar urea derivatives . Methodological validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd = 10–100 nM range) .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from:

  • Assay variability : Compare results across orthogonal assays (e.g., cell-based vs. enzymatic assays).
  • Purity discrepancies : Re-evaluate compound purity via LC-MS and control for hydrolyzed byproducts.
  • Structural analogs : Benchmark against derivatives (e.g., ethyl 3-(4-aminophenyl)-2-urea-propanoate) to isolate substituent effects. A 2024 study resolved conflicting cytotoxicity data by correlating substituent electronegativity with activity trends .

Q. What computational approaches model the compound’s interactions with proteins?

  • Molecular docking : Tools like AutoDock Vina predict binding poses using urea-amide mimicry (e.g., docking into thrombin’s active site).
  • MD simulations : GROMACS or AMBER assess dynamic stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns simulations).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

Q. What strategies differentiate enantiomeric forms of this compound?

  • Chiral HPLC : Use columns like Chiralpak AD-H (heptane/ethanol mobile phase) to resolve R and S enantiomers (retention time differences > 2 min).
  • Circular dichroism (CD) : Monitor Cotton effects at 220–240 nm for urea chromophores.
  • X-ray crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for related chiral propanoate esters .

Methodological Considerations

Q. How can researchers optimize reaction yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., 80% yield at 50 mL/min throughput).
  • Catalyst screening : Pd/C or enzyme-mediated coupling (e.g., lipases) improve urea formation efficiency.
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH 7.5, 25°C optimal for carbamoylation) .

Q. What are the limitations of current stability studies, and how can they be addressed?

  • Limitations : Accelerated degradation studies (e.g., 40°C/75% RH) may not predict long-term storage stability.
  • Solutions : Use Arrhenius modeling to extrapolate shelf-life and validate with real-time data. Include mass balance studies to track degradation pathways .

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